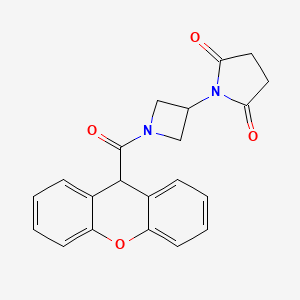
1-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potential inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression. Since then, XAV939 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Anticancer Activity
Xanthones, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit cell proliferation, induce apoptosis, and interfere with cancer-related signaling pathways makes it an exciting candidate for further study .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Xanthones exhibit anti-inflammatory effects by modulating cytokines, inhibiting NF-κB activation, and reducing oxidative stress. Our compound may contribute to novel anti-inflammatory therapies .
Antioxidant Capacity
Xanthones possess potent antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Researchers have investigated their potential in preventing age-related diseases, neurodegenerative disorders, and oxidative stress-related conditions .
Antimicrobial Activity
The compound’s structural features make it an interesting candidate for antimicrobial research. Studies have explored its effects against bacteria, fungi, and viruses. Its potential as an antibacterial agent or antiviral drug warrants further investigation .
Antidiabetic Effects
Xanthones have been studied for their ability to regulate glucose metabolism and improve insulin sensitivity. Our compound may contribute to managing diabetes by modulating key enzymes and pathways involved in glucose homeostasis .
Antimalarial Properties
Recent research has highlighted the antimalarial potential of xanthones. Our compound, when synthesized as a 3-spiro monocyclic β-lactam, demonstrated antimalarial activity against Plasmodium falciparum K14-resistant strains. Further optimization could lead to novel antimalarial drugs .
Propiedades
IUPAC Name |
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18-9-10-19(25)23(18)13-11-22(12-13)21(26)20-14-5-1-3-7-16(14)27-17-8-4-2-6-15(17)20/h1-8,13,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSFMNKEMROFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

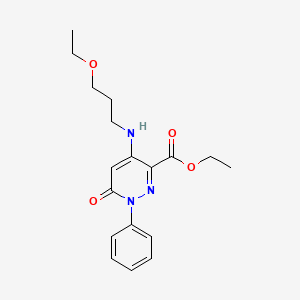
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)
![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)
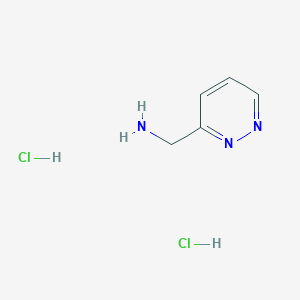
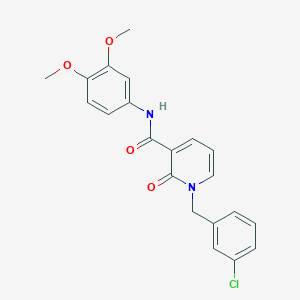
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2437343.png)
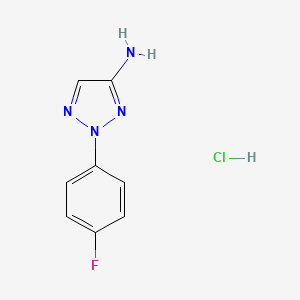
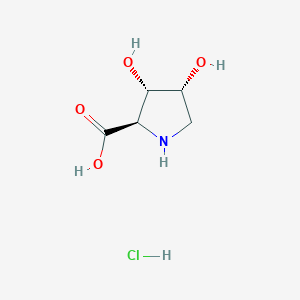
![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)

![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)
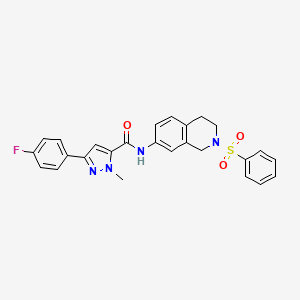
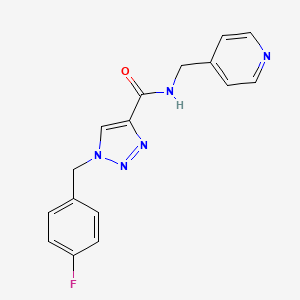
![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)